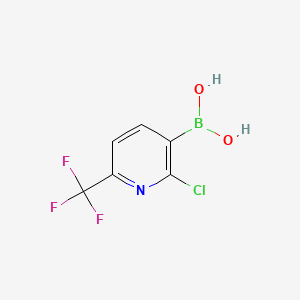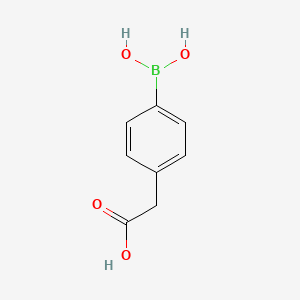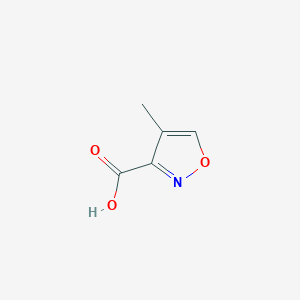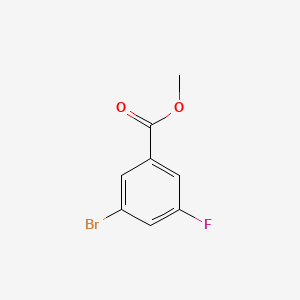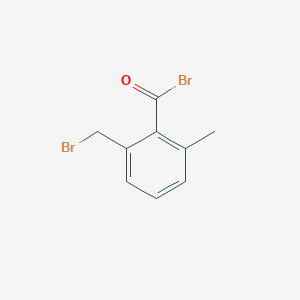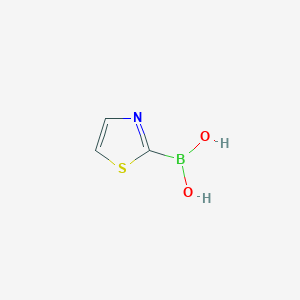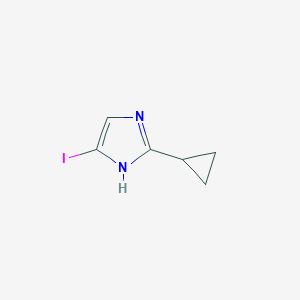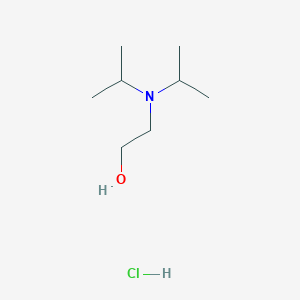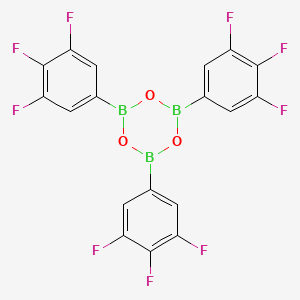
Ethyl 2-(pyrimidin-5-YL)acetate
Übersicht
Beschreibung
Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyrimidin-5-YL)acetate is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Physical And Chemical Properties Analysis
Ethyl 2-(pyrimidin-5-YL)acetate has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Ethyl 2-(pyrimidin-5-YL)acetate: has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that Ethyl 2-(pyrimidin-5-YL)acetate could be developed into anti-inflammatory agents, potentially offering new treatments for conditions characterized by inflammation.
Anti-Fibrosis Activity
Research has indicated that pyrimidine derivatives can exhibit significant anti-fibrotic activities. In particular, Ethyl 2-(pyrimidin-5-YL)acetate may play a role in the inhibition of collagen synthesis in fibrotic diseases . This could be particularly beneficial in treating liver fibrosis, where the suppression of hepatic stellate cell activation is crucial.
Antimicrobial and Antiviral Properties
Pyrimidine compounds have been recognized for their antimicrobial and antiviral activities. Ethyl 2-(pyrimidin-5-YL)acetate, as part of this chemical family, may contribute to the development of new drugs targeting infectious diseases caused by bacteria and viruses .
Antitumor Potential
The pyrimidine core is a common feature in many antitumor agents. Ethyl 2-(pyrimidin-5-YL)acetate could be utilized in the synthesis of novel compounds with potential antitumor properties, offering a new avenue for cancer treatment research .
Fungicidal Applications
Pyrimidinamine derivatives, which are structurally related to Ethyl 2-(pyrimidin-5-YL)acetate, have demonstrated excellent fungicidal activity. This suggests that Ethyl 2-(pyrimidin-5-YL)acetate itself may be useful in the development of new fungicides .
Structure-Activity Relationship (SAR) Studies
Ethyl 2-(pyrimidin-5-YL)acetate can be used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their biological activity. This research can inform the design of more effective drugs with reduced toxicity .
Wirkmechanismus
Target of Action
Ethyl 2-(pyrimidin-5-YL)acetate is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that Ethyl 2-(pyrimidin-5-YL)acetate may interact with its targets, leading to changes in the expression and activities of these mediators, thereby exerting its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Based on the known effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may have anti-inflammatory effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .
Eigenschaften
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6214-48-8 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

